molecular formula C14H20N2O4 B2939567 N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 893769-00-1

N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide

Cat. No.: B2939567
CAS No.: 893769-00-1
M. Wt: 280.324
InChI Key: PEKMWPJSLIRJMR-UHFFFAOYSA-N
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Description

N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1) is a symmetric acetamide derivative featuring a 1,2-phenylene core connected via two oxyethane linkers to acetamide groups. Its molecular formula is C₁₄H₂₀N₂O₄ (MW: 328.36 g/mol) . The compound is primarily used in research settings, with applications in crystallography and as a precursor for functionalized polymers or bioactive molecules .

Properties

IUPAC Name

N-[2-[2-(2-acetamidoethoxy)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-11(17)15-7-9-19-13-5-3-4-6-14(13)20-10-8-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKMWPJSLIRJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC=C1OCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers and Substituent Variations

(a) 1,4-Phenylene Analogs
  • N,N'-(1,4-Phenylene)bis(acetoacetamide) (CAS: 140-50-1):
    • Molecular formula: C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
    • Differs in the phenyl ring substitution (1,4 vs. 1,2), leading to a linear geometry. This reduces steric hindrance and may enhance crystallinity .
  • Dimeric γ-AApeptides (Compounds 3 and 4 in ): Compound 3: C₄₆H₈₆O₈N₄ (MW: 815.68 g/mol). Compound 4: C₅₀H₉₄N₈O₄ (MW: 871.75 g/mol).
(b) Functionalized Derivatives
  • N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride (CAS: 2109439-76-9): Introduces an amino group on the phenyl ring, increasing polarity and enabling further derivatization (e.g., conjugation with biomolecules) .
  • Acetamide, N,N'-[1,2-ethanediylbis[oxy(2-nitro-4,1-phenylene)]]bis- (CAS: 67499-47-2): Molecular formula: C₁₈H₁₈N₄O₈ (MW: 418.36 g/mol).
(c) Ortho vs. Para Linkers
  • Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis (CAS: Unspecified):
    • Features 1,4-phenylene linkers, creating a para-substituted structure. This arrangement may improve thermal stability compared to the ortho-substituted target compound .

Key Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features
Target Compound 893769-00-1 C₁₄H₂₀N₂O₄ 328.36 1,2-phenylene, symmetric acetamides
N,N'-(1,4-Phenylene)bis(acetoacetamide) 140-50-1 C₁₀H₁₂N₂O₂ 192.22 Linear geometry, high crystallinity
Dimeric γ-AApeptide (Compound 3) - C₄₆H₈₆O₈N₄ 815.68 Long alkyl chains, membrane activity
Nitro-functionalized Analog 67499-47-2 C₁₈H₁₈N₄O₈ 418.36 Electron-withdrawing nitro groups

Biological Activity

N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(2-{2-[2-(acetylamino)ethoxy]phenoxy}ethyl)acetamide
  • Molecular Formula : C14H20N2O4
  • CAS Number : 893769-00-1
  • Molecular Weight : 280.32 g/mol

The compound features a phenylene group linked to diacetyl and oxyethane moieties, which contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It inhibits bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Potential : In vitro studies suggest that the compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell signaling and metabolism, leading to altered cellular responses.
  • Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability and effectiveness within target cells.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Research : In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspases 3 and 7.

Table 2: Case Study Results

Study TypeCell Type/OrganismResultReference
AntimicrobialVarious Bacterial StrainsMIC = 50 µg/mL
Cancer ResearchHuman Breast Cancer Cells70% reduction in viability at 100 µM

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